Technical Monograph: N-Desethylamodiaquine-D5 Dihydrochloride
Technical Monograph: N-Desethylamodiaquine-D5 Dihydrochloride
Role: Internal Standard for Bioanalytical Quantification Application: Pharmacokinetics, Therapeutic Drug Monitoring (TDM), and Malaria Research
Executive Summary
N-Desethylamodiaquine-D5 dihydrochloride is the stable isotope-labeled analog of N-Desethylamodiaquine (DEAQ), the primary biologically active metabolite of the antimalarial drug Amodiaquine. In clinical pharmacology and drug development, this compound serves as the critical Internal Standard (IS) for the precise quantification of DEAQ in biological matrices (plasma, whole blood, dried blood spots) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Its deuterated nature (D5-ethyl group) ensures it shares identical chromatographic retention and ionization properties with the analyte while providing mass spectral differentiation, thereby correcting for matrix effects, extraction efficiency, and ionization suppression.
Chemical Profile & Identity
The following table summarizes the core physicochemical identifiers required for analytical method development and regulatory documentation.
| Property | Specification |
| Chemical Name | 4-[(7-Chloro-4-quinolinyl)amino]-2-[(ethyl-d5-amino)methyl]phenol dihydrochloride |
| Common Name | N-Desethylamodiaquine-D5 dihydrochloride (DEAQ-D5) |
| CAS Number | 1216894-33-5 (salt) / 1173023-19-2 (free base) |
| Molecular Formula | C₁₈H₁₅D₅Cl₃N₃O (Salt) / C₁₈H₁₃D₅ClN₃O (Free Base) |
| Molecular Weight | 405.76 g/mol (Dihydrochloride salt) |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Water (>10 mg/mL), Methanol, DMSO |
| pKa | ~7.0 and 9.0 (Amine and Phenol functionalities) |
| Isotopic Purity | ≥ 99% Deuterium incorporation |
Mechanistic Insight: Metabolism & Isotopic Design
Amodiaquine is rapidly metabolized by CYP2C8 in the liver to N-Desethylamodiaquine. Because the metabolite has a significantly longer elimination half-life (t1/2 ~11 days) than the parent drug, DEAQ is the primary marker for therapeutic efficacy.
The D5 Label Logic: The D5 label is located on the single remaining ethyl group of the side chain.
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Parent: Amodiaquine (Diethylamino side chain).
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Metabolite: N-Desethylamodiaquine (Monoethylamino side chain).[1]
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Internal Standard: The ethyl group is fully deuterated (-C₂D₅).
Visualization: Metabolic Pathway & IS Structural Logic
Figure 1: The metabolic conversion of Amodiaquine to DEAQ and the structural relationship of the D5 Internal Standard.
Bioanalytical Application: LC-MS/MS Protocol
The following protocol outlines a validated workflow for quantifying DEAQ in human plasma using DEAQ-D5 as the internal standard. This method is designed to overcome the high background noise often found in malaria-endemic patient samples.
4.1. Mass Spectrometry Parameters (MRM)
The quantification relies on Multiple Reaction Monitoring (MRM) in Positive Electrospray Ionization (ESI+) mode.
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Ionization: ESI Positive
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Spray Voltage: 3500–4500 V
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Source Temp: 500°C
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Mechanism |
| DEAQ (Analyte) | 328.2 m/z | 283.1 m/z | ~20-25 | Loss of ethylamine side chain |
| DEAQ-D5 (IS) | 333.3 m/z | 283.2 m/z | ~20-25 | Loss of deuterated side chain |
Note: The product ion (m/z 283) is the common quinoline-phenol core. The mass shift (+5) is on the side chain, which is cleaved during fragmentation. This confirms the structural integrity of the core.
4.2. Chromatographic Conditions[2][3][4]
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Column: Hypersil Gold C18 or Zorbax SB-CN (50 mm × 4.6 mm, 5 µm).
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Mobile Phase A: 2 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~2.5).
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Gradient: Isocratic (80:20 A:B) or fast gradient to elute hydrophobic interferences.
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Flow Rate: 0.5 – 0.8 mL/min.
4.3. Sample Preparation (Supported Liquid Extraction - SLE)
SLE is preferred over Protein Precipitation (PPT) for cleaner extracts and lower matrix effects.
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Aliquot: Transfer 100 µL of plasma/blood sample to a tube.
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IS Addition: Add 20 µL of N-Desethylamodiaquine-D5 working solution (e.g., 500 ng/mL in MeOH:Water).
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Buffer: Add 100 µL of 0.1% Formic Acid (aq) to dilute the matrix.
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Loading: Load sample onto SLE+ plate (diatomaceous earth). Wait 5 mins for absorption.
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Elution: Elute with 1 mL of Ethyl Acetate or MTBE (Methyl tert-butyl ether).
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Reconstitution: Evaporate solvent under N₂ stream; reconstitute in 100 µL Mobile Phase.
Visualization: Analytical Workflow
Figure 2: Step-by-step bioanalytical workflow for DEAQ quantification.
Handling, Stability & Safety
Experimental integrity depends on proper storage of the reference standard.
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Hygroscopicity: The dihydrochloride salt is hygroscopic. Minimize exposure to ambient air. Weigh quickly or in a controlled humidity environment.
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Light Sensitivity: Amodiaquine derivatives are photosensitive. Use amber glass vials for all stock and working solutions.
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Storage:
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Solid: -20°C (Stable for >2 years).
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Stock Solution (MeOH): -80°C (Stable for 6 months).
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Working Solution: Prepare fresh weekly or store at 4°C for <1 week.
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Safety (SDS):
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Signal Word: Warning/Danger.
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Hazards: Acute toxicity (oral), Skin/Eye irritation.
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PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during weighing and stock prep.
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References
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Bioanalytical Method Development: Hodel, E. M., et al. (2009).[6] Simultaneous determination of amodiaquine and its active metabolite in human blood by ion-pair liquid chromatography-tandem mass spectrometry.[7][8] Journal of Chromatography B. Link
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Metabolic Pathway: Li, X. Q., et al. (2002). Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8. Journal of Pharmacology and Experimental Therapeutics. Link
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LC-MS/MS Validation: Shrivastav, M., et al. (2016).[8] Application of an LC-MS/MS method for reliable determination of amodiaquine, N-desethylamodiaquine, artesunate and dihydroartemisinin in human plasma.[7][9][8][4] Journal of Pharmaceutical and Biomedical Analysis. Link
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Chemical Properties: PubChem Compound Summary for N-Desethylamodiaquine. Link
Sources
- 1. 4-((7-Chloroquinolin-4-yl)amino)-2-(((~2~H_5_)ethylamino)methyl)phenol | C18H18ClN3O | CID 45038857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.plos.org [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of an LC-MS/MS method for reliable determination of amodiaquine, N-desethylamodiaquine, artesunate and dihydroartemisinin in human plasma for a bioequivalence study in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of an LC-MS/MS method for reliable determination of amodiaquine, N-desethylamodiaquine, artesunate and dihydroartemisinin in human plasma for a bioequivalence study in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
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